molecular formula C26H25N3O4S B14109485 N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14109485
M. Wt: 475.6 g/mol
InChI Key: JXBOHUFBYOYWOW-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include benzylamine, 2-hydroxyethylamine, and 2-methoxybenzyl chloride. The reaction conditions may involve:

    Step 1: Formation of an intermediate by reacting benzylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.

    Step 2: Cyclization of the intermediate with 2-hydroxyethylamine under acidic conditions to form the quinazoline ring.

    Step 3: Introduction of the thioxo group using a sulfurizing agent like Lawesson’s reagent.

    Step 4: Final carboxylation step to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl positions using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield dihydroquinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    Pathways: Interference with key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-hydroxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
  • N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Uniqueness

N-benzyl-N-(2-hydroxyethyl)-3-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the presence of both benzyl and methoxybenzyl groups, which may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C26H25N3O4S/c1-33-23-10-6-5-9-20(23)17-29-25(32)21-12-11-19(15-22(21)27-26(29)34)24(31)28(13-14-30)16-18-7-3-2-4-8-18/h2-12,15,30H,13-14,16-17H2,1H3,(H,27,34)

InChI Key

JXBOHUFBYOYWOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C(=O)N(CCO)CC4=CC=CC=C4)NC2=S

Origin of Product

United States

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